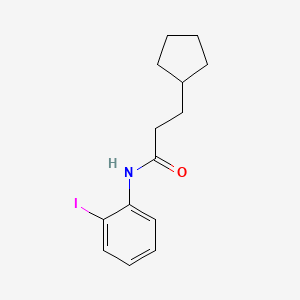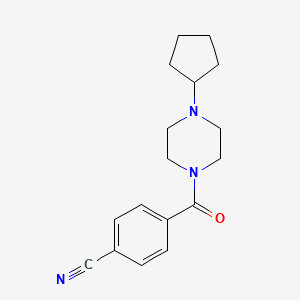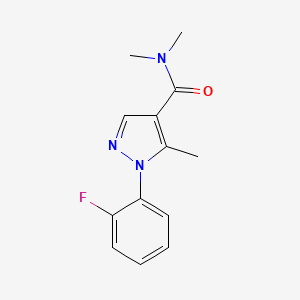
3-cyclopentyl-N-(2-iodophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(2-iodophenyl)propanamide, also known as CPIP, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CPIP is a selective inhibitor of the sigma-1 receptor, which is a protein that plays a crucial role in several physiological processes.
作用机制
3-cyclopentyl-N-(2-iodophenyl)propanamide selectively binds to the sigma-1 receptor, which is a chaperone protein that is involved in several physiological processes, including calcium signaling, neuroprotection, and cell survival. The binding of 3-cyclopentyl-N-(2-iodophenyl)propanamide to the sigma-1 receptor results in the modulation of several signaling pathways, including the ERK and AKT pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to have several biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the modulation of the immune response. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to enhance the survival and differentiation of neural stem cells, inhibit the growth and proliferation of cancer cells, and modulate the immune response.
实验室实验的优点和局限性
The advantages of using 3-cyclopentyl-N-(2-iodophenyl)propanamide in lab experiments include its selectivity for the sigma-1 receptor, its ability to modulate several signaling pathways, and its potential therapeutic applications in several fields. The limitations of using 3-cyclopentyl-N-(2-iodophenyl)propanamide in lab experiments include its relatively low yield and purity, the need for specialized equipment and expertise for its synthesis, and the potential for off-target effects.
未来方向
The potential therapeutic applications of 3-cyclopentyl-N-(2-iodophenyl)propanamide are vast, and several future directions can be explored. One future direction is to study the neuroprotective effects of 3-cyclopentyl-N-(2-iodophenyl)propanamide in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to explore the potential use of 3-cyclopentyl-N-(2-iodophenyl)propanamide in the treatment of infectious diseases, such as tuberculosis and malaria. Additionally, the potential use of 3-cyclopentyl-N-(2-iodophenyl)propanamide as an adjuvant therapy in cancer treatment can be further explored.
合成方法
The synthesis of 3-cyclopentyl-N-(2-iodophenyl)propanamide involves several steps, including the reaction of 2-iodobenzoic acid with cyclopentylmagnesium bromide, followed by the reaction of the resulting cyclopentylbenzoic acid with N,N-dimethylpropanamide. The final product is obtained by treating the intermediate with trifluoroacetic acid. The yield of 3-cyclopentyl-N-(2-iodophenyl)propanamide is approximately 50%, and the purity of the compound is verified by HPLC analysis.
科学研究应用
3-cyclopentyl-N-(2-iodophenyl)propanamide has been extensively studied for its potential therapeutic applications in several fields, including neuroscience, oncology, and immunology. In neuroscience, 3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to have neuroprotective effects against ischemic injury and oxidative stress in vitro and in vivo. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to enhance the survival and differentiation of neural stem cells, suggesting its potential use in regenerative medicine.
In oncology, 3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast cancer, lung cancer, and melanoma. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use as an adjuvant therapy.
In immunology, 3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to enhance the phagocytic activity of macrophages, suggesting its potential use in the treatment of infectious diseases.
属性
IUPAC Name |
3-cyclopentyl-N-(2-iodophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO/c15-12-7-3-4-8-13(12)16-14(17)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBCDYSEOGRERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(2-iodophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)

![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)


![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)


